molecular formula C18H19N5O2 B2671657 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034383-64-5

1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2671657
CAS No.: 2034383-64-5
M. Wt: 337.383
InChI Key: CPTPNWYDZSYPQO-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its structure comprises a methoxyphenyl group, a pyrazolyl-pyridine moiety, and a urea linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolyl-Pyridine Intermediate:

      Starting Materials: 3-bromopyridine and 1-methyl-1H-pyrazole.

      Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling) to form the pyrazolyl-pyridine intermediate.

  • Attachment of the Methoxyphenyl Group:

      Starting Materials: 3-methoxyphenyl isocyanate.

      Reaction Conditions: The pyrazolyl-pyridine intermediate is reacted with 3-methoxyphenyl isocyanate under mild conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products:

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: Employed in the design of probes to study enzyme activities and protein interactions.

    Industrial Applications: Potential use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-3-(pyridin-3-yl)urea: Lacks the pyrazolyl group, which may affect its binding affinity and specificity.

    1-(3-Methoxyphenyl)-3-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring, potentially altering its pharmacokinetic properties.

Uniqueness: 1-(3-Methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both the methoxyphenyl and pyrazolyl-pyridine moieties, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-12-15(11-21-23)14-6-13(8-19-10-14)9-20-18(24)22-16-4-3-5-17(7-16)25-2/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPNWYDZSYPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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